2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
BenchChem offers high-quality 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-14-7-5-6-8-18(14)23-25-17(4)19(32-23)12-24-21(30)13-28-22(31)10-9-20(27-28)29-16(3)11-15(2)26-29/h5-11H,12-13H2,1-4H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIPHDMQDXEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its intricate structure, which includes:
- A pyrazole moiety, known for its diverse biological activities.
- A pyridazine ring that contributes to its pharmacological profile.
- A thiazole derivative, which enhances its biological interactions.
Molecular Formula: CHNOS
Molecular Weight: 342.41 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound in focus, exhibit antibacterial , antifungal , and antiviral activities. Specifically:
- Antibacterial Properties: Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of a thiazole ring may enhance this activity through synergistic effects.
Anticancer Properties
The compound has demonstrated potential in anticancer applications:
- Studies suggest that pyrazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines require further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. The compound may inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory disorders .
The biological activity of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Binding: It is hypothesized that the compound could interact with various receptors, including estrogen receptors and others implicated in cancer and inflammation .
- Oxidative Stress Reduction: Pyrazoles are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to the compound :
| Study | Findings |
|---|---|
| Abdelrazek et al. (2021) | Identified antibacterial and anticancer activities in substituted pyrazoles. |
| Rao et al. (2023) | Demonstrated promising antituberculotic activity in modified pyrazolo[3,4-b]pyridines. |
| Metwally et al. (2015) | Reported synthesis and antimicrobial activity of novel pyrazole derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
